molecular formula C15H13N3 B11873020 3-(6-Methylpyridin-2-yl)isoquinolin-1-amine CAS No. 66009-87-8

3-(6-Methylpyridin-2-yl)isoquinolin-1-amine

Cat. No.: B11873020
CAS No.: 66009-87-8
M. Wt: 235.28 g/mol
InChI Key: XUCWSKLLBMCMOY-UHFFFAOYSA-N
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Description

3-(6-Methylpyridin-2-yl)isoquinolin-1-amine is a heterocyclic compound that features both pyridine and isoquinoline moieties

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Methylpyridin-2-yl)isoquinolin-1-amine typically involves multi-step procedures. One common method includes the condensation of 6-methyl-2-pyridinecarboxaldehyde with isoquinoline derivatives under acidic conditions, followed by reduction and amination steps . The reaction conditions often involve the use of solvents like ethanol or tetrahydrofuran and catalysts such as palladium on carbon for hydrogenation reactions .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. large-scale synthesis would likely involve optimization of the laboratory methods to improve yield and reduce costs. This could include the use of continuous flow reactors and more efficient catalysts.

Chemical Reactions Analysis

Types of Reactions

3-(6-Methylpyridin-2-yl)isoquinolin-1-amine can undergo various types of chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

3-(6-Methylpyridin-2-yl)isoquinolin-1-amine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 3-(6-Methylpyridin-2-yl)isoquinolin-1-amine involves its interaction with specific molecular targets, such as protein kinases. The compound can inhibit kinase activity by binding to the ATP-binding site, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

3-(6-Methylpyridin-2-yl)isoquinolin-1-amine is unique due to its dual presence of pyridine and isoquinoline rings, which confer distinct chemical reactivity and biological activity. This duality allows it to interact with a broader range of molecular targets compared to compounds with only one of these rings .

Properties

CAS No.

66009-87-8

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

3-(6-methylpyridin-2-yl)isoquinolin-1-amine

InChI

InChI=1S/C15H13N3/c1-10-5-4-8-13(17-10)14-9-11-6-2-3-7-12(11)15(16)18-14/h2-9H,1H3,(H2,16,18)

InChI Key

XUCWSKLLBMCMOY-UHFFFAOYSA-N

Canonical SMILES

CC1=NC(=CC=C1)C2=CC3=CC=CC=C3C(=N2)N

Origin of Product

United States

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